molecular formula C16H16N4O5S B11389208 3-[({[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoic acid

3-[({[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B11389208
M. Wt: 376.4 g/mol
InChI Key: QKKOFVXCOZDTIM-UHFFFAOYSA-N
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Description

3-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with an acetamido group and a pyrimidinylsulfanyl substituent, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the ethoxycarbonyl group: This step involves the esterification of the pyrimidine ring with ethyl chloroformate or a similar reagent.

    Formation of the sulfanyl linkage: This can be done by reacting the pyrimidine derivative with a thiol compound under suitable conditions.

    Acetamido group introduction: This step involves the acylation of the amine group with acetic anhydride or acetyl chloride.

    Benzoic acid core attachment: The final step involves coupling the synthesized intermediate with a benzoic acid derivative using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(ACETYLAMINO)-5-CHLORO-2-ETHOXYBENZOIC ACID: Similar structure but with a chloro substituent instead of the pyrimidinylsulfanyl group.

    METHYL 4-(ACETYLAMINO)-5-CHLORO-2-ETHOXYBENZOATE: Similar structure but with a methyl ester group instead of the benzoic acid core.

Uniqueness

3-(2-{[4-AMINO-5-(ETHOXYCARBONYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOIC ACID is unique due to its combination of a benzoic acid core with a pyrimidinylsulfanyl substituent, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H16N4O5S

Molecular Weight

376.4 g/mol

IUPAC Name

3-[[2-(4-amino-5-ethoxycarbonylpyrimidin-2-yl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C16H16N4O5S/c1-2-25-15(24)11-7-18-16(20-13(11)17)26-8-12(21)19-10-5-3-4-9(6-10)14(22)23/h3-7H,2,8H2,1H3,(H,19,21)(H,22,23)(H2,17,18,20)

InChI Key

QKKOFVXCOZDTIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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